

# BLU-945: A Technical Guide to a Fourth-Generation EGFR Inhibitor

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Compound of Interest		
Compound Name:	BLU-945	
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#### **Abstract**

BLU-945, also known as tigozertinib, is a fourth-generation, orally bioavailable, reversible tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the epidermal growth factor receptor (EGFR).[1][2][3] It has demonstrated significant potency against EGFR harboring activating mutations (such as L858R and exon 19 deletions) as well as the key resistance mutations T790M and C797S, while notably sparing wild-type (WT) EGFR.[4][5][6] This selectivity profile suggests a potential for reduced toxicity and a favorable safety profile in the treatment of non-small cell lung cancer (NSCLC).[5][6] Preclinical studies have shown robust anti-tumor activity in various models, including those resistant to previous generations of EGFR inhibitors like osimertinib.[2][7] BLU-945 is currently under investigation in clinical trials to evaluate its safety and efficacy in patients with advanced EGFR-mutant NSCLC.[7][8][9]

## **Chemical Structure and Properties**

**BLU-945** is an aminopyrimidine-based compound with a complex molecular architecture designed for high-affinity and selective binding to the ATP-binding pocket of mutant EGFR.[10]



Identifier	Value	
IUPAC Name	N-(2-((3S,4R)-3-fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-yl)-5-isopropyl-8-((2R,3S)-2-methyl-3-((methylsulfonyl)methyl)azetidin-1-yl)isoquinolin-3-amine[2]	
CAS Number	2660250-10-0[1][2][11]	
Chemical Formula	C28H37FN6O3S[2]	
Molecular Weight	556.70 g/mol [1][2][11]	
SMILES	CC(C)C1=CC=C(N2INVALID-LINKCS(C) (=O)=O">C@@HC)C3=C1C=C(NC4=NC(N5C INVALID-LINK OC">C@@HF)=NC=C4)N=C3[2]	
InChI Key	LIMFPAAAIVQRRD-BCGVJQADSA-N[2]	
Physicochemical Properties	Value	
Appearance	Solid powder[2]	
Solubility	DMSO: ≥100 mg/mL (179.62 mM)[1]	
Ethanol: Slightly soluble (0.1-1 mg/ml)[11]		
Storage	3 years at -20°C (powder)[1]	

# **Pharmacological Properties**

**BLU-945** is a potent and selective inhibitor of clinically relevant EGFR mutations. Its reversible binding mechanism distinguishes it from some third-generation irreversible inhibitors.[1][5]



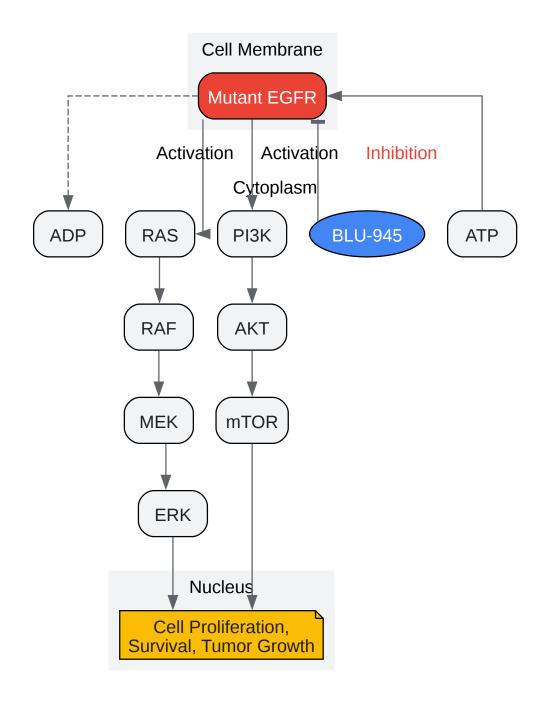
Pharmacological Target	IC50 (nM)	Assay Type
EGFR L858R/T790M	0.4[11]	Biochemical
EGFR L858R/T790M/C797S	0.5[11]	Biochemical
Wild-Type EGFR	683[11]	Biochemical
pEGFR H1975 (L858R/T790M)	1.1[5]	Cellular
pEGFR Ba/F3 (L858R/T790M/C797S)	3.2[5]	Cellular
pEGFR Ba/F3 (ex19del/T790M/C797S)	4.0[5]	Cellular

IC50: Half-maximal inhibitory concentration

# **Mechanism of Action and Signaling Pathway**

**BLU-945** functions as an ATP-competitive inhibitor of mutant EGFR. By binding to the kinase domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and tumor growth.[12] Its high selectivity for mutant over wild-type EGFR is attributed to specific interactions with the mutated amino acid residues within the ATP-binding pocket.[13]





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Caption: BLU-945 inhibits mutant EGFR signaling, blocking downstream pathways.

# Experimental Protocols Biochemical Kinase Inhibition Assay



Objective: To determine the half-maximal inhibitory concentration (IC50) of **BLU-945** against various EGFR kinase mutants and wild-type EGFR.

#### Methodology:

- Recombinant human EGFR proteins (wild-type and mutant variants) are used.
- The assay is performed in a buffer containing ATP and a peptide substrate.
- **BLU-945** is serially diluted and incubated with the EGFR enzyme for a defined period (e.g., 10 minutes) prior to the addition of ATP and the peptide substrate.[4]
- The kinase reaction is initiated by the addition of ATP.
- The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

### **Cellular EGFR Phosphorylation Assay**

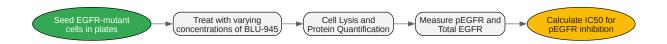
Objective: To assess the ability of **BLU-945** to inhibit EGFR phosphorylation in a cellular context.

#### Methodology:

- Engineered cell lines (e.g., Ba/F3) expressing specific EGFR mutations (e.g., L858R/T790M/C797S) or cancer cell lines with endogenous mutations (e.g., H1975) are used.[5]
- Cells are seeded in multi-well plates and allowed to adhere overnight.
- Cells are then treated with increasing concentrations of BLU-945 for a specified duration (e.g., 4 hours).[14]
- Following treatment, cells are lysed, and protein concentrations are determined.



- Phosphorylated EGFR (pEGFR) and total EGFR levels are measured using methods such as Western blotting or AlphaLISA.[7]
- The ratio of pEGFR to total EGFR is calculated and normalized to untreated controls to determine the IC50 for phosphorylation inhibition.



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Caption: Workflow for cellular EGFR phosphorylation inhibition assay.

## In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **BLU-945** in animal models.

#### Methodology:

- Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human NSCLC cells harboring relevant EGFR mutations (cell line-derived xenografts, CDX) or with patient-derived tumor fragments (patient-derived xenografts, PDX).[7][11][12]
- Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
- BLU-945 is administered orally at various dose levels and schedules (e.g., once or twice daily).[15]
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measurement of pEGFR levels).[12]
- Efficacy is assessed by comparing tumor growth inhibition in the treated groups to the vehicle control group.

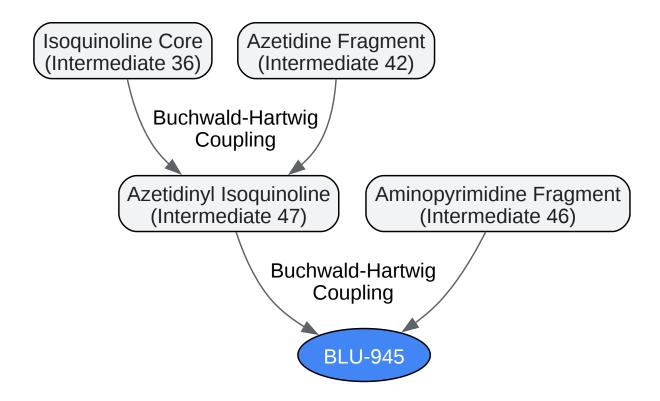


## **Clinical Development**

**BLU-945** is being evaluated in the Phase 1/2 SYMPHONY trial (NCT04862780).[7][9][16] This first-in-human study is designed to assess the safety, tolerability, pharmacokinetics, and antitumor activity of **BLU-945** as a monotherapy and in combination with other agents, such as osimertinib, in patients with EGFR-mutant NSCLC who have progressed on prior TKI therapy. [8][16][17] Early results have indicated that **BLU-945** is generally well-tolerated and shows signs of clinical activity, with dose-dependent reductions in EGFR T790M and C797S mutant allele fractions observed in circulating tumor DNA (ctDNA).[18][19]

## **Synthesis**

The chemical synthesis of **BLU-945** involves a multi-step process. A key feature of the synthesis is the construction of the modular isoquinoline core, followed by sequential coupling reactions to introduce the azetidine and aminopyrimidine moieties.[4] One of the critical steps is a Buchwald-Hartwig coupling to form the C-N bond between the isoquinoline and the azetidine ring.[5] A second Buchwald-Hartwig coupling is then employed to attach the aminopyrimidine fragment, completing the synthesis of the final product.[5]





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Caption: Simplified overview of the key coupling steps in **BLU-945** synthesis.

#### Conclusion

**BLU-945** is a promising fourth-generation EGFR inhibitor with a compelling preclinical profile characterized by potent activity against a wide range of EGFR mutations, including those that confer resistance to third-generation TKIs, and high selectivity over wild-type EGFR. Its development addresses a critical unmet need for patients with NSCLC who have exhausted currently available targeted therapies. The ongoing SYMPHONY clinical trial will be crucial in determining the clinical utility of **BLU-945** as both a monotherapy and in combination regimens.

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